![molecular formula C5H6BrNS B1291585 2-Bromo-4-ethylthiazole CAS No. 89322-56-5](/img/structure/B1291585.png)
2-Bromo-4-ethylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-4-ethylthiazole” is a heterocyclic organic compound that contains a thiazole ring and a bromine atom . It is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Synthesis Analysis
The synthesis of brominated thiazoles, such as “2-Bromo-4-ethylthiazole”, has been revisited in order to update and optimize their production . The species reported include 2-bromothiazole, 4-bromothiazole, 5-bromothiazole, 2,4-dibromothiazole, 2,5-dibromothiazole, 4,5-dibromothiazole, and 2,4,5-tribromothiazole, the majority of which are produced via sequential bromination and debromination steps .
Molecular Structure Analysis
The molecular formula of “2-Bromo-4-ethylthiazole” is C5H7BrNS . The InChI code is 1S/C5H7BrNS/c1-2-4-3-8-5(6)7-4/h3,8H,2H2,1H3 .
Chemical Reactions Analysis
Thiazoles, including “2-Bromo-4-ethylthiazole”, are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-4-ethylthiazole” is 193.09 g/mol .
Scientific Research Applications
Synthesis of Bioactive Molecules
2-Bromo-4-ethylthiazole: is a valuable intermediate in the synthesis of bioactive molecules. It’s used to create compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, and antiviral properties . Researchers utilize this compound to develop new drugs with potential therapeutic applications.
Antimicrobial Agent Development
The thiazole ring, a component of 2-Bromo-4-ethylthiazole , is known for its antimicrobial properties. This compound can be used to synthesize new antimicrobial agents that target resistant strains of bacteria and other pathogens .
Cancer Research
Thiazole derivatives, including 2-Bromo-4-ethylthiazole , are explored for their anticancer properties. They are used to create compounds that could potentially inhibit the growth of cancer cells and be used in chemotherapy treatments .
Material Science
In material science, 2-Bromo-4-ethylthiazole serves as a building block for creating organic compounds that can be used in various applications, including the development of new polymers or coatings with unique properties .
Chemical Synthesis
This compound is also used in chemical synthesis as a reagent or catalyst to promote specific reactions, leading to the creation of a wide array of chemical products .
Drug Design and Discovery
2-Bromo-4-ethylthiazole: plays a role in drug design and discovery. Its incorporation into drug molecules can enhance the efficacy or modify the pharmacokinetic properties of the drugs .
Neurological Studies
Thiazole derivatives are used in neurological studies to understand the functioning of the nervous system and to develop drugs that can treat neurological disorders .
Agricultural Chemistry
In agricultural chemistry, 2-Bromo-4-ethylthiazole can be used to synthesize compounds that act as pesticides or herbicides, contributing to the protection of crops and yield improvement .
Mechanism of Action
Target of Action
Thiazole derivatives, which include 2-bromo-4-ethylthiazole, are known to interact with various biological systems . They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in these systems .
Mode of Action
The thiazole ring, a key component of this compound, has many reactive positions where donor-acceptor, nucleophilic, and oxidation reactions may take place . These reactions could potentially lead to changes in the physiological systems it interacts with .
Biochemical Pathways
Molecules containing a thiazole ring, such as 2-bromo-4-ethylthiazole, can behave unpredictably when entering physiological systems, potentially activating or stopping certain biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antitumor and cytotoxic activity .
properties
IUPAC Name |
2-bromo-4-ethyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWKKYUKBQHMJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89322-56-5 |
Source
|
Record name | 2-bromo-4-ethyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.